Thioamide S-Oxide vs. Standard Anthelmintics
Sulfinemycin is the only known natural anthelmintic antibiotic featuring a primary trans alpha,beta-unsaturated thioamide S-oxide group, confirmed by NMR and mass spectrometry [1]. In contrast, the most widely used anthelmintics, such as the macrocyclic lactone ivermectin (C48H74O14, pentacyclic lactone) and the benzimidazole albendazole (C12H15N3O2S, a carbamate), lack this functional group entirely [2]. This structural differentiation is categorical rather than incremental, as the thioamide S-oxide motif is absent from all WHO-listed essential anthelmintics.
| Evidence Dimension | Core pharmacophore structure |
|---|---|
| Target Compound Data | Trans alpha,beta-unsaturated primary thioamide S-oxide |
| Comparator Or Baseline | Ivermectin: pentacyclic macrocyclic lactone; Albendazole: benzimidazole carbamate; Levamisole: imidazothiazole |
| Quantified Difference | Presence of thioamide S-oxide functional group exclusively in Sulfinemycin; absent in all comparators |
| Conditions | Structural elucidation by 1D/2D NMR, IR, UV, and HR-MS (Lee et al., 1995) |
Why This Matters
For researchers sourcing novel anthelmintic leads, this structural uniqueness provides a distinct chemical starting point for studying a new pharmacological target space not addressed by existing anthelmintics.
- [1] Lee, T. M., Siegel, M., Morton, G., Goodman, J., Testa, R., & Borders, D. (1995). Sulfinemycin, a new anthelmintic antibiotic: fermentation, isolation and structure determination. The Journal of Antibiotics, 48(3), 282-285. View Source
- [2] World Health Organization. (2021). WHO Model List of Essential Medicines – 22nd List. Anthelmintics Section 6.1.1. View Source
